3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide
Overview
Description
3,4-Dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide is a synthetic compound that has been studied extensively in recent years due to its potential applications in scientific research. This compound is an aromatic amide that has been used in a variety of laboratory experiments, as well as in research studies.
Scientific Research Applications
Synthesis and Chemical Properties
Synthesis of Derivatives : Research by Fisyuk and Shuvalov (2022) details the synthesis of novel derivatives involving 1-methyl-3,4-dihydroisoquinolines, which are structurally related to the compound . This synthesis process has potential applications in developing new chemical entities for various uses (Fisyuk & Shuvalov, 2022).
Chemical Interactions and Properties : Mikhailovskii et al. (2018) synthesized a series of tetrahydroisoquinoline enaminothioamides, showing potential for diverse chemical applications, including those related to the query compound (Mikhailovskii et al., 2018).
Advanced Chemical Frameworks : Meneghetti et al. (2008) studied the properties of a compound with a similar chemical structure, emphasizing its unique molecular configuration and potential for further chemical exploration (Meneghetti et al., 2008).
Potential Biological and Pharmacological Applications
Analgesic and Other Biological Activities : A study by Mikhailovskii et al. (2021) on isoquinolines, closely related to the query compound, revealed significant analgesic activity, suggesting potential biological applications for similar compounds (Mikhailovskii et al., 2021).
Antimicrobial Activity : Research by Rao et al. (2020) on derivatives of tetrahydroisoquinoline, a structural relative, demonstrated notable antimicrobial properties, indicating possible applications in this field for the compound (Rao et al., 2020).
Inhibitory Activity in Biochemical Processes : Jiang et al. (2019) found that certain isoquinoline derivatives exhibit inhibitory activity against butyrylcholinesterase and anti-Aβ aggregation, suggesting a potential role in neurochemical research for similar compounds (Jiang et al., 2019).
properties
IUPAC Name |
3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c1-22-9-8-12-4-2-3-5-14(12)17(22)11-21-18(23)13-6-7-15(19)16(20)10-13/h2-7,10,17H,8-9,11H2,1H3,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIYLICKKTYEDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=CC=CC=C2C1CNC(=O)C3=CC(=C(C=C3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-dichloro-N-[(2-methyl-3,4-dihydro-1H-isoquinolin-1-yl)methyl]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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